1-(5-Chloro-4-methylpyridin-2-YL)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-4-methylpyridin-2-YL)ethan-1-one is a chemical compound with the molecular formula C8H8ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-4-methylpyridin-2-YL)ethan-1-one typically involves the chlorination of 4-methylpyridine followed by acetylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the acetylation is carried out using acetic anhydride or acetyl chloride in the presence of a catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency in the quality of the product.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-4-methylpyridin-2-YL)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-(5-Chloro-4-methylpyridin-2-YL)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-4-methylpyridin-2-YL)ethan-1-one involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and the functional groups present. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(5-Methylpyridin-2-YL)ethan-1-one: Similar structure but lacks the chlorine atom.
1-(5-Amino-2-chloropyridin-4-yl)ethanone: Contains an amino group instead of a methyl group.
1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone: Contains additional functional groups and a different substitution pattern.
Uniqueness
1-(5-Chloro-4-methylpyridin-2-YL)ethan-1-one is unique due to the presence of both chlorine and methyl groups on the pyridine ring, which can influence its reactivity and interaction with other molecules. This combination of functional groups makes it a valuable intermediate in various chemical syntheses and applications.
Properties
Molecular Formula |
C8H8ClNO |
---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
1-(5-chloro-4-methylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H8ClNO/c1-5-3-8(6(2)11)10-4-7(5)9/h3-4H,1-2H3 |
InChI Key |
WDSYAMVNTIPSRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1Cl)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.